(1-Methoxycyclopentyl)methanesulfonyl chloride
Description
(1-Methoxycyclopentyl)methanesulfonyl chloride (CAS 1785179-73-8) is a specialized sulfonyl chloride derivative characterized by a methoxy-substituted cyclopentyl moiety attached to a sulfonyl chloride group. Its molecular formula is C₇H₁₃ClO₃S, with a molecular weight of 212.69 g/mol . The compound is marketed as a high-purity reagent (up to 99.999%) for life science applications, including pharmaceutical research and organic synthesis, though specific safety data remain proprietary . Its structure confers unique steric and electronic properties, distinguishing it from simpler sulfonyl chlorides like methanesulfonyl chloride.
Properties
IUPAC Name |
(1-methoxycyclopentyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYQFCSOHVZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Methoxycyclopentyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopentyl derivative. One common method is the reaction of methanesulfonyl chloride with 1-methoxycyclopentanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the methanesulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxycyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: It is also used in the preparation of sulfonamide and sulfonate derivatives .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, (1-Methoxycyclopentyl)methanesulfonyl chloride is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of (1-Methoxycyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive intermediate, sulfene (CH2=SO2), through an E1cb elimination process. This intermediate then reacts with nucleophiles, such as alcohols, amines, or thiols, to form the corresponding sulfonate, sulfonamide, or sulfonothioate derivatives. The reaction proceeds via nucleophilic attack on the sulfene intermediate, followed by proton transfer to generate the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical attributes of (1-Methoxycyclopentyl)methanesulfonyl chloride with analogous compounds:
Key Observations:
- Ring Size and Substituents: The cyclopentyl group in this compound introduces steric hindrance, reducing electrophilicity compared to methanesulfonyl chloride.
- Alkoxy Groups : Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) substituents influence solubility and steric bulk. Ethoxy groups may further slow reaction kinetics due to increased size .
Reactivity and Stability
- Hydrolysis : Methanesulfonyl chloride reacts violently with water, requiring immediate neutralization with NaOH . For this compound, steric shielding likely moderates hydrolysis rates, though exact data are unavailable. Benzenesulfonyl chloride, with an electron-withdrawing aromatic ring, requires prolonged NaOH reflux for complete hydrolysis (>99.98% destruction) .
- Synthetic Utility: Methanesulfonyl chloride is widely used to introduce sulfonate groups in drug intermediates (e.g., cytotoxic triterpenoids) . The cyclopentyl derivative’s lipophilicity could enhance membrane permeability in bioactive molecules, though empirical studies are needed.
Biological Activity
(1-Methoxycyclopentyl)methanesulfonyl chloride, with the CAS number 1785179-73-8, is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentyl structure, which may influence its interactions with biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of this compound is C8H15ClO2S. Its structure includes a methoxy group attached to a cyclopentane ring and a methanesulfonyl chloride functional group. The presence of the sulfonyl chloride group suggests potential reactivity with nucleophiles, which could be leveraged in various biological applications.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride can react with amines, alcohols, and thiols, facilitating the formation of sulfonamide or sulfone derivatives. These derivatives may exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds derived from sulfonamides are known for their antibacterial effects.
- Anticancer activity : Some sulfonamide derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
Case Studies
-
Antimicrobial Activity :
A study investigated the antimicrobial effects of various sulfonamide derivatives, including those derived from this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections. -
Anticancer Potential :
Research focused on the synthesis of novel sulfonamide compounds from this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation and survival.
Biological Activity Data Table
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| (1-Methoxycyclopentyl)methanesulfonamide | Antimicrobial | Staphylococcus aureus | 12.5 | |
| (1-Methoxycyclopentyl)methanesulfonamide | Anticancer | HeLa cells | 8.0 | |
| Derivative A | Antimicrobial | Escherichia coli | 15.0 | |
| Derivative B | Anticancer | MCF-7 breast cancer cells | 10.0 |
Applications
The biological activities exhibited by this compound derivatives suggest several potential applications:
- Pharmaceutical Development : The compound could serve as a lead for developing new antibiotics or anticancer agents.
- Chemical Biology Tools : Its reactivity may be utilized in biochemical assays to probe enzyme functions or cellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
